Cholesterol

Catalog No.
S523590
CAS No.
57-88-5
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol

CAS Number

57-88-5

Product Name

Cholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

HVYWMOMLDIMFJA-DPAQBDIFSA-N

SMILES

Array

solubility

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts
In water, 0.095 mg/l @ 30 °C.
9.5e-05 mg/mL

Synonyms

AI3-03112; AI303112; AI3 03112 CCRIS 2834; CCRIS2834 CCRIS-2834; Cholesterin; HSDB 7106; HSDB7106; HSDB-7106; NSC 8798; NSC8798; NSC-8798

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Cholesterol is 386.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.095 mg/l (at 30 °c)2.46e-07 mmoderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile saltsin water, 0.095 mg/l @ 30 °c.9.5e-05 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol (CAS 57-88-5) is a fundamental structural lipid utilized extensively in the biopharmaceutical industry for formulating lipid nanoparticles (LNPs) and liposomes. As a core component alongside ionizable lipids and helper phospholipids, it regulates membrane fluidity, transition temperature, and mechanical rigidity[1]. In procurement contexts, high-purity cholesterol is prioritized for its established regulatory precedent in FDA-approved mRNA vaccines and controlled-release therapeutics. Its primary value lies in its established capacity to order phospholipid acyl chains, thereby preventing the premature leakage of encapsulated hydrophilic active pharmaceutical ingredients (APIs) and ensuring uniform, spherical nanoparticle morphology during large-scale manufacturing[1].

Substituting standard cholesterol with plant-derived analogs (phytosterols like β-sitosterol or stigmasterol) introduces critical formulation liabilities. The structural differences—specifically the presence of an ethyl group at the C24 position or additional double bonds in the alkyl side chain of phytosterols—sterically hinder the optimal packing of phospholipid acyl chains[1]. This disruption reduces the condensing effect, compromises the barrier function against hydrophilic API leakage, and alters the macroscopic morphology of the lipid vesicle. For instance, replacing cholesterol with β-sitosterol in LNPs shifts the particle geometry from uniform spheres to polyhedral shapes, which drastically alters endosomal escape mechanisms and results in unpredictable, cell-type-dependent transfection efficiencies that fail to meet strict biomanufacturing reproducibility standards [2].

LNP Morphology and Transfection Reproducibility

In the formulation of lipid nanoparticles (LNPs) for mRNA delivery, the choice of sterol fundamentally dictates particle geometry and performance consistency. Standard cholesterol (CAS 57-88-5) yields uniformly spherical LNPs with predictable, baseline transfection efficiencies across diverse cell lines. In contrast, substituting cholesterol with the plant-derived analog β-sitosterol induces a polyhedral LNP morphology. While this structural deformation can artificially enhance endosomal escape in specific macrophage models, it simultaneously reduces transfection efficiency in dendritic cell lines, introducing severe cell-type-dependent variability [1].

Evidence DimensionNanoparticle Morphology and Transfection Consistency
Target Compound DataUniformly spherical morphology; predictable, cell-type-independent baseline transfection.
Comparator Or Baselineβ-sitosterol: Polyhedral morphology; highly variable, cell-type-dependent transfection (reduced in dendritic cells).
Quantified DifferenceCholesterol maintains 100% spherical structural uniformity, whereas β-sitosterol causes polyhedral deformation and unpredictable in vivo translation variance.
ConditionsmRNA-loaded LNPs evaluated in dendritic and macrophage cell lines.

For scalable mRNA vaccine manufacturing, predictable spherical morphology and universal cell-type efficacy are regulatory prerequisites, making pure cholesterol the mandatory choice over phytosterols.

Hydrophilic API Retention and Permeability Reduction

The primary function of sterols in controlled-release liposomes is to order phospholipid acyl chains and prevent the leakage of encapsulated hydrophilic active pharmaceutical ingredients (APIs). Quantitative permeability assays demonstrate that incorporating 20 mol% cholesterol into DPPC/DPPG bilayers significantly fortifies the barrier function, reducing the permeability coefficient of small hydrophilic molecules (e.g., glycine) by a factor of 4 compared to sterol-free baselines [1]. Plant sterols like β-sitosterol, due to the steric hindrance of an additional ethyl group at the C24 position, exhibit a markedly reduced condensing capacity at high concentrations, leading to inferior barrier integrity.

Evidence DimensionSmall Molecule Permeability Coefficient (Pf)
Target Compound Data20 mol% Cholesterol: Pf = 4.6 × 10^-12 m/s.
Comparator Or Baseline0 mol% Sterol Baseline: Pf = 1.8 × 10^-11 m/s; Phytosterols exhibit lower acyl chain ordering.
Quantified DifferenceCholesterol achieves a 4-fold reduction in hydrophilic molecule leakage, outperforming the condensing capacity of C24-modified phytosterols.
ConditionsDPPC/DPPG liposomal bilayers measured via J-mediated 13C ODNP.

Maximizing API retention during storage and circulation is critical for liposomal formulations, dictating the procurement of standard cholesterol over plant-derived analogs.

Bilayer Thickening and Mechanical Stability

Mechanical stability during high-pressure extrusion and in vivo circulation is directly correlated with the sterol's ability to thicken the fluid phase of lipid bilayers. Biophysical measurements reveal that standard cholesterol induces a maximal bilayer thickening of approximately 4.0 Å. In direct comparison, phytosterols provide significantly less structural reinforcement: β-sitosterol achieves only ~3.5 Å of thickening, and stigmasterol provides ~2.5 Å, often forming unstable crystallite precipitates at high concentrations [1]. This stronger condensation effect makes cholesterol highly suitable for robust liposome manufacturing.

Evidence DimensionFluid Phase Bilayer Thickening
Target Compound DataCholesterol: ~4.0 Å thickening.
Comparator Or Baselineβ-sitosterol: ~3.5 Å; Stigmasterol: ~2.5 Å.
Quantified DifferenceCholesterol provides 14% greater bilayer thickening than β-sitosterol and 60% greater thickening than stigmasterol.
ConditionsFluid phase disaturated and monounsaturated lipid bilayers.

Greater bilayer thickening directly translates to enhanced mechanical resistance to shear stress during high-pressure extrusion, ensuring higher yields of intact liposomes.

Formulation of FDA-Compliant mRNA Lipid Nanoparticles (LNPs)

Cholesterol is the mandatory choice over phytosterols when manufacturing scalable mRNA vaccines, as it guarantees the uniform spherical morphology and predictable, cell-type-independent transfection required for regulatory approval and consistent biomanufacturing [1].

Manufacturing of Controlled-Release Liposomes

Procurement of pure cholesterol is critical for encapsulating hydrophilic APIs (e.g., doxorubicin), where its high acyl chain ordering capacity is required to minimize the permeability coefficient and prevent premature drug leakage during storage and systemic circulation [1].

High-Pressure Extrusion of Lipid Vesicles

Cholesterol is prioritized in workflows utilizing high-pressure extrusion, as its ability to induce ~4.0 Å of bilayer thickening provides the necessary mechanical resistance to shear stress, ensuring high yields of intact vesicles compared to phytosterol alternatives [1].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

White or faintly yellow pearly granules or crystals

XLogP3

8.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

386.354866087 Da

Monoisotopic Mass

386.354866087 Da

Boiling Point

360 °C (decomposes)

Heavy Atom Count

28

Density

1.067 @ 20 °C/4 °C
Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/

Odor

Almost odorless

Decomposition

When heated to decomposition it emit acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

148.5 °C
MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/
148 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97C5T2UQ7J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 217 of 220 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Pharmaceutic aid (emulsifying agent).
Cholesterol is used in liposomes to encapsulate and deliver chemotherapeutic drugs to diseased tissues.
Cholesterol-C14 is used clinically as an organ imaging agent. Organs visualized by the technique include ovaries, adrenals, and spleen.

Pharmacology

Cholesterol is an animal sterol found in the body tissues (and blood plasma) of vertebrates. It can be found in large concentrations within the liver, spinal cord, and brain. Cholesterol is an important component of the membranes of cells, providing stability. It is the major precursor for the synthesis of vitamin D, of the various steroid hormones, including cortisol, cortisone, and aldosterone in the adrenal glands, and of the sex hormones progesterone, estrogen, and testosterone. Cholesterol also has an important role for the brain synapses as well as in the immune system. In conditions featuring elevated low density lipoproteins (LDL), cholesterol often forms plaque deposits in the walls of arteries, a condition known as atherosclerosis, which is a major contributor to coronary heart disease and other forms of cardiovascular disease.

Mechanism of Action

Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine.

Vapor Pressure

VP: 0.171 mm Hg at 149 °C

Impurities

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.

Other CAS

22243-67-0
57-88-5

Absorption Distribution and Excretion

Found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils. Main constituent of gallstones.
Cholesterol is distributed universally in all animal tissues. It can be derived either from intestinal absorption of dietary cholesterol or from synthesis de novo within the body.
The fraction of dietary cholesterol absorbed is dependent on the intake; after reaching a plateau, the amount absorbed decreases with increased dietary intake. Most people in western societies ingest between 500 and 800 mg/day and absorb from 300 to 400 mg/day.
Cholesterol is absorbed from the gut via lymph. The primary site of absorption of dietary cholesterol is the proximal small intestine. Cholesterol is absorbed from the intestine after incorporation into chylomicrons, which are mixed micelles composed of triglycerides, phospholipids, protein and free and esterified cholesterol.
For more Absorption, Distribution and Excretion (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Cholesterol itself in the animal system is the precursor of bile acids, steroid hormones, and provitamin D3.
Cholesterol is the substrate for steroid biosynthesis. Conversion of cholesterol to pregnenolone occurs in the mitochondria, and oxidative reactions catalyzed by P450 enzymes occur in the smooth endoplasmic reticulum and mitochondria. Sources of cholesterol include lipoprotein uptake from serum (LDL and HDL), de novo synthesis from acetate via the acetyl coenzyme A pathway, and hydrolysis of cholesteryl ester (CE) by neutral CE hydrolase (nCEH). The storage pool in the form of lipid droplets is derived principally from the conversion of free cholesterol to CE catalyzed by acyl coenzyme A: cholesterol acyltransferase (ACAT). Direct uptake of CE from serum to the storage pool is minimal in the rat.
Cholesterol introduced into the cecum of rats is changed to lithocholic and isolithocholic acids, which are partly excreted in the feces. In the guinea pig, the gut bacteria can metabolize cholesterol to estradiol and estrone, which are excreted in the urine.
Cholesterol is metabolized in the liver, the main metabolic pathway being conversion to the two primary bile acids, cholic acid and chenodeoxycholic acid. These, after conjugation with either glycine or taurine, pass into the intestine via the bile, where they may be further metabolized by bacterial enzymes to yield the secondary bile acids, deoxycholic acid and lithocholic acid. Cholesterol is also converted to other neutral sterols; in the liver, reduction yields cholestanol. In the intestine, the main metabolites produced by bacterial enzymes are coprostanol (a stereoisomer of cholestanol) and cholestanone. Although both bile acids and neutral sterols undergo enterohepatic recirculation, there is a net loss daily of about 250 mg cholesterol as bile acids and about 500 mg as neutral sterols.
For more Metabolism/Metabolites (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.
Cholesterol is not readily biodegradable and is primarily eliminated in the feces as bile acids. Only the liver possesses the enzymes to degrade significant amounts. Cholesterol and its oxidized metabolites (oxysterols) are transferred back from peripheral tissues in lipoprotein complexes to the liver for catabolism by conversion to oxysterols and bile acids. The latter are exported into the intestines to aid digestion. Until recently, it was believed that approximately 90% of cholesterol elimination from the body occurred via bile acids in humans. However, experiments with animal models now suggest that a significant amount is secreted directly into the intestines by a process known as trans-intestinal cholesterol efflux.

Wikipedia

Cholesterol

Use Classification

Cosmetics -> Emollient; Stabilizing; Emulsifying

Methods of Manufacturing

Prepared commercially from the spinal cord of cattle by petroleum ether extraction of the nonsaponifiable matter. Also produced from wool grease.
Cholesterol is commercially prepared from bovine spinal cord and wool grease by extraction with petroleum ether. The extracted material is then purified by repeated bromination.

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-: ACTIVE

Analytic Laboratory Methods

AOAC Official Method 976.26: Chloesterol in multicomponent foods; gas chromatographic method.
AOAC Official Method 970.51: Fats (animal) in vegetable fats and oils (determination of cholesterol); gas chromatographic method.
AOAC Official Method 941.09: Cholesterol in eggs; titrimetric method.
AOAC Official Method 969.14: Sterols /as chloesterol/ in macaroni products; fluorometric method.
For more Analytic Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample Matrix: Biological specimens; Sample Preparation: Inject finely divided specimen into a solution of cholesterol oxidase and esterase; measure the resulting hydrogen peroxide; Assay Procedure: Polarography. /From table/
Sample Matrix: Biological specimens; Sample Preparation: Mix with ethanolic ferric chloride; hydrolyse (ethanolic potassium hydroxide); centrifuge; treat with ethanolic ferric chloride, then sulphuric acid; extract the chromogen (dichloromethane); Assay Procedure: Ultra-violet detection. /From table/.
Sample Matrix: Biological specimens; Sample Preparation: Mix with solution of standard (5-alpha-cholestane), tetramethylammonium hydroxide and isopropanol; add ethyl acetate; Assay Procedure: Gas chromatography with flame-ionization detection. /From table/.
Sample Matrix: Biological specimens; Sample Preparation: Mix with cholesterol esterase and oxidase; couple the resulting hydrogen peroxide oxidatively with 4-aminoantipyrine and phenol to yield chromogen; Assay Procedure: Ultra-violet detection. /From table/.
For more Clinical Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Impact of varying housing systems on egg quality characteristics, fatty acid profile, and cholesterol content of Rhode Island Red × Fyoumi laying hens

Ziaul Islam, Asad Sultan, Sarzamin Khan, Ibrahim A Alhidary, Mutassim M Abdelrahman, Rifat Ullah Khan
PMID: 34537882   DOI: 10.1007/s11250-021-02913-x

Abstract

The present study was designed to study the effects of conventional and free range systems on egg quality attributes, fatty acid profile, and cholesterol contents of laying hen. Two hundred and forty R1 cross of Rhode Island Red (RIR) × Fyoumi (F) layers during the peak production were divided into two groups and reared in two different housing systems (free range vs. conventional systems). The statistical analysis of the results revealed that the housing system (modification of diet) significantly (p < 0.05) affected egg quality, fatty acid profile, and cholesterol contents. The highest (p < 0.05) whole egg and albumen weights were recorded for eggs produced in a conventional system and higher yolk weight and shell thickness were recorded in free range hens. Significantly (p < 0.05) lower concentration of saturated and higher concentration of mono- and polyunsaturated fatty acids were observed in eggs produced under a free range system. In addition, higher level of total omega-3 fatty acids and higher ratio of omega-6 to omega-3 fatty acids were observed in free range eggs as compared to those in the conventional system. From the results of the present study, we concluded that eggs produced from Rhode Island Red × Fyoumi laying hens in a free range system are qualitatively superior compared to those in the conventional system.


Cholesterol and Triglyceride Concentrations, COVID-19 Severity, and Mortality: A Systematic Review and Meta-Analysis With Meta-Regression

Angelo Zinellu, Panagiotis Paliogiannis, Alessandro G Fois, Paolo Solidoro, Ciriaco Carru, Arduino A Mangoni
PMID: 34490188   DOI: 10.3389/fpubh.2021.705916

Abstract

Lipid profile alterations have been observed in patients with coronavirus disease 2019 (COVID-19) in relation to disease severity and mortality. We conducted a systematic review and meta-analysis with meta-regression of studies reporting total, HDL, and LDL-cholesterol, and triglyceride concentrations in hospitalized patients with COVID-19. We searched PubMed, Web of Science and Scopus, between January 2020 and January 2021, for studies describing lipid concentrations, COVID-19 severity, and survival status (PROSPERO registration number: CRD42021253401). Twenty-two studies in 10,122 COVID-19 patients were included in the meta-analysis. Pooled results showed that hospitalized patients with severe disease or non-survivor status had significantly lower total cholesterol (standardized mean difference, SMD = -0.29, 95% CI -0.41 to -0.16,
< 0.001), LDL-cholesterol (SMD = -0.30, 95% CI -0.41 to -0.18,
< 0.001), and HDL-cholesterol (SMD = -0.44, 95% CI -0.62 to -0.26,
< 0.001), but not triglyceride (SMD = 0.04, 95% CI -0.10 to -0.19,
= 0.57), concentrations compared to patients with milder disease or survivor status during follow up. Between-study heterogeneity was large-to-extreme. In sensitivity analysis, the effect size of different lipid fractions was not affected when each study was in turn removed. The Begg's and Egger's
-tests did not show evidence of publication bias, except for studies investigating LDL-cholesterol. In meta-regression, significant associations were observed between the SMD of LDL-cholesterol and age and hypertension, and between the SMD of triglycerides and study endpoint and aspartate aminotransferase. In our systematic review and meta-analysis, lower total, HDL, and LDL-cholesterol, but not triglyceride, concentrations were significantly associated with COVID-19 severity and mortality. Cholesterol concentrations might be useful, in combination with other clinical and demographic variables, for risk stratification and monitoring in this group.
PROSPERO registration number: CRD42021253401.


Jian Liu, Siya Wu, Yang Cheng, Qiuhui Liu, Laijin Su, Yue Yang, Xu Zhang, Mingjiang Wu, Jong-Il Choi, Haibin Tong
PMID: 34445047   DOI: 10.3390/nu13082887

Abstract

alginate (SF-Alg) possess many pharmacological activities, including hypoglycemic and hypolipidemic. However, the hypoglycemic mechanisms of SF-Alg remain unclear due to its low bioavailability. In this study, we evaluated the therapeutic effect of SF-Alg on high-fat diet (HFD)/streptozotocin (STZ)-induced type 2 diabetes (T2D) mice. SF-Alg intervention was found to significantly reduce fasting blood glucose (FBG), triglycerides (TG), and total cholesterol (TC), while increasing high-density lipoprotein cholesterol (HDL-c) and improving glucose tolerance. In addition, administrating SF-Alg to diabetic mice moderately attenuated pathological changes in adipose, hepatic, and heart tissues as well as skeletal muscle, and diminished oxidative stress. To probe the underlying mechanisms, we further analyzed the gut microbiota using 16S rRNA amplicon sequencing, as well as metabolites by non-targeted metabolomics. Here, SF-Alg significantly increased some benign bacteria (
,
,
,
and
), and significantly decreased harmful bacteria (
and
). Meanwhile, SF-Alg dramatically decreased branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) in the colon of T2D mice, suggesting a positive benefit of SF-Alg as an adjvant agent for T2D.


Rosmarinic Acid Increases Macrophage Cholesterol Efflux through Regulation of ABCA1 and ABCG1 in Different Mechanisms

Jean-Baptiste Nyandwi, Young Shin Ko, Hana Jin, Seung Pil Yun, Sang Won Park, Hye Jung Kim
PMID: 34445501   DOI: 10.3390/ijms22168791

Abstract

Lipid dysregulation in diabetes mellitus escalates endothelial dysfunction, the initial event in the development and progression of diabetic atherosclerosis. In addition, lipid-laden macrophage accumulation in the arterial wall plays a significant role in the pathology of diabetes-associated atherosclerosis. Therefore, inhibition of endothelial dysfunction and enhancement of macrophage cholesterol efflux is the important antiatherogenic mechanism. Rosmarinic acid (RA) possesses beneficial properties, including its anti-inflammatory, antioxidant, antidiabetic and cardioprotective effects. We previously reported that RA effectively inhibits diabetic endothelial dysfunction by inhibiting inflammasome activation in endothelial cells. However, its effect on cholesterol efflux remains unknown. Therefore, in this study, we aimed to assess the effect of RA on cholesterol efflux and its underlying mechanisms in macrophages. RA effectively reduced oxLDL-induced cholesterol contents under high glucose (HG) conditions in macrophages. RA enhanced ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) expression, promoting macrophage cholesterol efflux. Mechanistically, RA differentially regulated ABCA1 expression through JAK2/STAT3, JNK and PKC-p38 and ABCG1 expression through JAK2/STAT3, JNK and PKC-ERK1/2/p38 in macrophages. Moreover, RA primarily stabilized ABCA1 rather than ABCG1 protein levels by impairing protein degradation. These findings suggest RA as a candidate therapeutic to prevent atherosclerotic cardiovascular disease complications related to diabetes by regulating cholesterol efflux in macrophages.


Improvement of Lipid Profile after One-Anastomosis Gastric Bypass Compared to Sleeve Gastrectomy

Silvia Bettini, Gianni Segato, Luca Prevedello, Roberto Fabris, Chiara Dal Prà, Eva Zabeo, Chiara Compagnin, Fabio De Luca, Cristiano Finco, Mirto Foletto, Roberto Vettor, Luca Busetto, On Behalf Of The Veneto Obesity Network
PMID: 34444930   DOI: 10.3390/nu13082770

Abstract

Fewer studies compared the improvement of plasma lipid levels after different types of surgery, in particular compared to one-anastomosis gastric bypass (OAGB). The aim of our study was to investigate how laparoscopic sleeve gastrectomy (LSG) and OAGB impact on weight loss and lipid profile 18 months after surgery, in patients with severe obesity. Forty-six patients treated with OAGB were matched to eighty-eight patients submitted to LSG. Weight loss after OAGB (33.2%) was more evident than after LSG (29.6%) (
= 0.024). The difference in the prevalence of dyslipidemia showed a statistically significant reduction only after OAGB (61% versus 22%,
< 0.001). After adjustment for delta body mass index (BMI), age and sex, we demonstrated a statistically significant decrease of the differences between the changes before and after (delta Δ) the two surgery procedures: Δ total cholesterol values (
< 0.001), Δ low density lipoprotein-cholesterol values (
< 0.001) and Δ triglycerides values (
= 0.007). Patients with severe obesity undergoing to OAGB presented a better improvement of lipid plasma values than LSG patients. The reduction of lipid plasma levels was independent of the significant decrease of BMI after surgery, of age and of sex.


Associations between Fasting Duration, Timing of First and Last Meal, and Cardiometabolic Endpoints in the National Health and Nutrition Examination Survey

Michael D Wirth, Longgang Zhao, Gabrielle M Turner-McGrievy, Andrew Ortaglia
PMID: 34444846   DOI: 10.3390/nu13082686

Abstract

Research indicates potential cardiometabolic benefits of energy consumption earlier in the day. This study examined the association between fasting duration, timing of first and last meals, and cardiometabolic endpoints using data from the National Health and Nutrition Examination Survey (NHANES).
Cross-sectional data from NHANES (2005-2016) were utilized. Diet was obtained from one to two 24-h dietary recalls to characterize nighttime fasting duration and timing of first and last meal. Blood samples were obtained for characterization of C-reactive protein (CRP); glycosylated hemoglobin (HbA1c %); insulin; glucose; and high-density lipoprotein (HDL), low-density lipoprotein (LDL), and total cholesterol. Survey design procedures for adjusted linear and logistic regression were performed.
Every one-hour increase in nighttime fasting duration was associated with a significantly higher insulin and CRP, and lower HDL. Every one-hour increase in timing of the last meal of the day was statistically significantly associated with higher HbA1c and lower LDL. Every one-hour increase in first mealtime was associated with higher CRP (β = 0.044,
= 0.0106), insulin (β = 0.429,
< 0.01), and glucose (β = 0.662,
< 0.01), and lower HDL (β = -0.377,
< 0.01).
In this large public health dataset, evidence for the beneficial effect of starting energy consumption earlier in the day on cardiometabolic endpoints was observed.


Secretory NPC2 Protein-Mediated Free Cholesterol Levels Were Correlated with the Sorafenib Response in Hepatocellular Carcinoma

Fat-Moon Suk, Yuan-Hsi Wang, Wan-Chun Chiu, Chiao-Fan Liu, Chien-Ying Wu, Tzu-Lang Chen, Yi-Jen Liao
PMID: 34445279   DOI: 10.3390/ijms22168567

Abstract

Hepatocellular carcinoma (HCC) is the most common primary malignant tumor in the world. Sorafenib is the first-line drug for patients with advanced HCC. However, long-term treatment with sorafenib often results in reduced sensitivity of tumor cells to the drug, leading to acquired resistance. Identifying biomarkers which can predict the response to sorafenib treatment may represent a clinical challenge in the personalized treatment era. Niemann-Pick type C2 (NPC2), a secretory glycoprotein, plays an important role in regulating intracellular free cholesterol homeostasis. In HCC patients, downregulation of hepatic NPC2 is correlated with poor clinical pathological features through regulating mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) activation. This study aimed to investigate the roles of secretory NPC2-mediated free cholesterol levels as biomarkers when undergoing sorafenib treatment and evaluate its impact on acquired sorafenib resistance in HCC cells. Herein, we showed that NPC2 downregulation and free cholesterol accumulation weakened sorafenib's efficacy through enhancing MAPK/AKT signaling in HCC cells. Meanwhile, NPC2 overexpression slightly enhanced the sorafenib-induced cytotoxic effect. Compared to normal diet feeding, mice fed a high-cholesterol diet had much higher tumor growth rates, whereas treatment with the free cholesterol-lowering agent, hydroxypropyl-β-cyclodextrin, enhanced sorafenib's tumor-inhibiting ability. In addition, sorafenib treatment induced higher NPC2 secretion, which was mediated by inhibition of the Ras/Raf/MAPK kinase (MEK)/ERK signaling pathway in HCC cells. In both acquired sorafenib-resistant cell and xenograft models, NPC2 and free cholesterol secretion were increased in culture supernatant and serum samples. In conclusion, NPC2-mediated free cholesterol secretion may represent a candidate biomarker for the likelihood of HCC cells developing resistance to sorafenib.


Myelin Defects in Niemann-Pick Type C Disease: Mechanisms and Possible Therapeutic Perspectives

Antonietta Bernardo, Chiara De Nuccio, Sergio Visentin, Alberto Martire, Luisa Minghetti, Patrizia Popoli, Antonella Ferrante
PMID: 34445564   DOI: 10.3390/ijms22168858

Abstract

Niemann-Pick type C (NPC) disease is a wide-spectrum clinical condition classified as a neurovisceral disorder affecting mainly the liver and the brain. It is caused by mutations in one of two genes,
and
, coding for proteins located in the lysosomes. NPC proteins are deputed to transport cholesterol within lysosomes or between late endosome/lysosome systems and other cellular compartments, such as the endoplasmic reticulum and plasma membrane. The first trait of NPC is the accumulation of unesterified cholesterol and other lipids, like sphingosine and glycosphingolipids, in the late endosomal and lysosomal compartments, which causes the blockade of autophagic flux and the impairment of mitochondrial functions. In the brain, the main consequences of NPC are cerebellar neurodegeneration, neuroinflammation, and myelin defects. This review will focus on myelin defects and the pivotal importance of cholesterol for myelination and will offer an overview of the molecular targets and the pharmacological strategies so far proposed, or an object of clinical trials for NPC. Finally, it will summarize recent data on a new and promising pharmacological perspective involving A
adenosine receptor stimulation in genetic and pharmacological NPC dysmyelination models.


Explore Compound Types